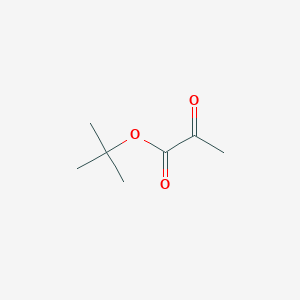
Nickel(II) iodide hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) iodide hydrate is an inorganic compound with the chemical formula NiI₂·xH₂O. It is a bluish-green solid that is highly soluble in water. This compound is known for its paramagnetic properties and is commonly used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Nickel(II) iodide hydrate can be synthesized through several methods:
Dissolution of Nickel Oxide, Hydroxide, or Carbonate in Hydroiodic Acid: This method involves dissolving nickel oxide (NiO), nickel hydroxide (Ni(OH)₂), or nickel carbonate (NiCO₃) in hydroiodic acid (HI) to form the hydrated nickel(II) iodide.
Dehydration of Nickel(II) Iodide Pentahydrate: The pentahydrate form of nickel(II) iodide can be dehydrated to obtain the anhydrous form, which can then be rehydrated to form the desired hydrate.
Reaction of Powdered Nickel with Iodine: Treating powdered nickel with iodine (I₂) can produce nickel(II) iodide, which can then be hydrated.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale dissolution of nickel oxide, hydroxide, or carbonate in hydroiodic acid. The resulting solution is then crystallized to obtain the hydrated form of the compound.
化学反应分析
Nickel(II) iodide hydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) iodide can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to form nickel metal.
Substitution: Nickel(II) iodide can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Reactions with halides like sodium chloride (NaCl) or ligands such as ammonia (NH₃) are common.
Major Products Formed
Oxidation: Nickel(III) iodide or other nickel(III) compounds.
Reduction: Nickel metal.
Substitution: Nickel(II) chloride or nickel(II) complexes with different ligands.
科学研究应用
Nickel(II) iodide hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in carbonylation reactions and in the synthesis of various organic compounds.
Biology: Nickel compounds, including nickel(II) iodide, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medical applications of nickel compounds, including their use in diagnostic imaging and as therapeutic agents.
Industry: this compound is used in the production of nickel-based catalysts and in various industrial chemical processes.
作用机制
The mechanism by which nickel(II) iodide hydrate exerts its effects depends on the specific application. In catalysis, nickel(II) iodide acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, nickel ions can interact with proteins and enzymes, potentially affecting their function and activity.
相似化合物的比较
Nickel(II) iodide hydrate can be compared with other nickel halides, such as nickel(II) chloride (NiCl₂), nickel(II) bromide (NiBr₂), and nickel(II) fluoride (NiF₂). These compounds share similar properties but differ in their reactivity and applications:
Nickel(II) Chloride: More commonly used in laboratory and industrial applications due to its higher stability and availability.
Nickel(II) Bromide: Similar to nickel(II) iodide but less commonly used.
Nickel(II) Fluoride: Has different reactivity due to the presence of fluoride ions, which are more electronegative.
This compound is unique in its bluish-green color and specific applications in catalysis and organic synthesis.
属性
IUPAC Name |
diiodonickel;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZMUGSQXVQMM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ni](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2I2NiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.518 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-34-3 |
Source


|
| Record name | Nickel iodide (NiI2), hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)diazenyl]-](/img/structure/B1660445.png)

![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)



![3-Amino-3-[5-(4-bromophenyl)furan-2-yl]propanamide](/img/structure/B1660456.png)


